Amg-517

描述

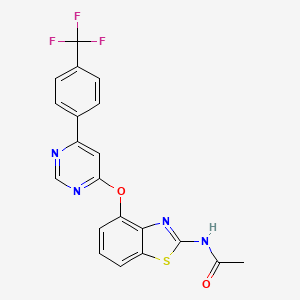

Structure

3D Structure

属性

IUPAC Name |

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTIXVXZQIQWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216178 | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-32-2 | |

| Record name | AMG-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of AMG-517: A Technical Overview

Introduction: AMG-517 is a potent and highly selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Developed as a potential therapeutic agent for chronic pain, its journey through preclinical and clinical studies provides valuable insights into the complexities of targeting the TRPV1 channel.[2] While demonstrating efficacy in animal models of pain, its development was ultimately halted due to a significant on-target side effect: hyperthermia.[2][3] This technical guide details the discovery, mechanism of action, and development history of this compound, presenting key quantitative data and experimental methodologies for researchers in drug development.

Core Discovery and Mechanism of Action

This compound was identified through structure-activity relationship studies of 4-oxopyrimidines as a novel antagonist for the TRPV1 receptor.[2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat (>43°C), protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[4][5] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. The therapeutic rationale was to block this channel to prevent pain signaling.

This compound functions as a competitive antagonist, binding to the TRPV1 channel to block its activation by various stimuli.[1][6] It effectively inhibits inward currents and calcium influx induced by capsaicin, low pH, and heat.[1][7] This mechanism of action was confirmed across both recombinant human and native rat TRPV1 channels.[1]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

This compound demonstrated high potency in inhibiting the activation of the human TRPV1 channel in various assays. Its selectivity was established by testing against other related TRP channels, where it showed significantly lower affinity.

| Parameter | Species/Cell Line | Assay Condition | Value | Reference |

| IC₅₀ | Human TRPV1-CHO | Capsaicin-induced ⁴⁵Ca²⁺ influx | 0.76 nM | [1] |

| IC₅₀ | Human TRPV1-CHO | Acid (pH 5.0)-induced ⁴⁵Ca²⁺ influx | 0.62 nM | [1] |

| IC₅₀ | Human TRPV1-CHO | Heat (45°C)-induced ⁴⁵Ca²⁺ influx | 1.3 nM | [1] |

| IC₅₀ | Rat DRG Neurons | Capsaicin-induced current | 0.68 nM | [1][6] |

| K_b_ | Rat TRPV1 | Radioligand Binding | 4.2 nM | [1][6] |

| K_b_ | Human TRPV1 | Radioligand Binding | 6.2 nM | [1][6] |

| IC₅₀ | CHO Cells | vs. TRPV2, TRPV3, TRPV4, TRPA1, TRPM8 | >20 µM | [1] |

Table 1: In Vitro Activity of this compound.

In Vivo Efficacy and Pharmacokinetics

In animal models, orally administered this compound was effective in reducing pain behaviors. Pharmacokinetic studies in rats revealed good oral bioavailability and a long half-life.

| Parameter | Animal Model | Measurement | Value | Reference |

| ED₅₀ | Rat | Capsaicin-induced flinching | 0.33 mg/kg, p.o. | [6] |

| MED | Rat | Capsaicin-induced flinching | 0.3 mg/kg, p.o. | [1][6] |

| MED | Rat | CFA-induced thermal hyperalgesia | 0.83 mg/kg, p.o. | [6] |

| AUC₀-inf | Rat | Oral dosing | 8800 ng·hr/mL | [8] |

| t₁/₂ | Rat | Oral dosing | 31 h | [8] |

| F (%) | Rat | Oral dosing | 51% | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats.

Clinical Development and Setbacks

This compound advanced into Phase I clinical trials to assess its safety and pharmacokinetics in healthy human subjects.[3][8] However, these trials revealed a critical, dose-limiting side effect.

The Hyperthermia Challenge

Blockade of the TRPV1 channel by this compound led to a marked, dose-dependent increase in core body temperature in all species tested, including humans.[3][6] This hyperthermia was found to be a reversible, on-target effect of TRPV1 antagonism.[3][5] In a Phase Ib study involving patients who had undergone molar extraction, this compound administration resulted in prolonged hyperthermia, with body temperatures exceeding 40°C in some individuals.[3][8] This undesirable side effect, coupled with poor water solubility, led to the discontinuation of its clinical development for pain.[2][3]

| Parameter | Species | Dosage | Max Temperature Increase (°C) | Reference |

| Hyperthermia | Rat | 0.3 mg/kg | 0.5°C | [6] |

| Hyperthermia | Rat | 1 mg/kg | 0.6°C | [6] |

| Hyperthermia | Rat | 3 mg/kg | 1.6°C | [6] |

| Hyperthermia | Human | Post-molar extraction | >40°C total body temp | [3][8] |

Table 3: Hyperthermic Effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of TRPV1 activation and its inhibition by this compound, as well as the general workflow for its preclinical evaluation.

Caption: Mechanism of TRPV1 activation and inhibition by this compound.

Caption: Generalized preclinical to clinical workflow for this compound.

Experimental Protocols

In Vitro: Calcium Influx Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 (hTRPV1).[1]

-

Methodology: Cells are cultured and plated in multi-well plates. They are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) or cultured in the presence of radioactive ⁴⁵Ca²⁺.

-

Procedure: A baseline reading is established before adding varying concentrations of this compound. After a short incubation period, the TRPV1 channel is activated using a specific stimulus:

-

Data Analysis: The change in intracellular calcium concentration is measured using a fluorometric plate reader or by scintillation counting for ⁴⁵Ca²⁺. The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.

In Vivo: Capsaicin-Induced Flinching Model

-

Species: Male Sprague-Dawley rats.[6]

-

Methodology: This model assesses the "on-target" activity of a TRPV1 antagonist by measuring the response to a direct TRPV1 agonist.

-

Procedure: Animals are orally (p.o.) administered with vehicle or varying doses of this compound. After a set time (e.g., 2 hours) to allow for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw. The animals are then observed for a defined period (e.g., 1-5 minutes), and the number of flinches or licks of the injected paw is counted by an observer blinded to the treatment groups.[6][8]

-

Data Analysis: The dose-dependent reduction in flinching behavior is analyzed. The effective dose that reduces the flinching response by 50% (ED₅₀) is calculated. The minimally effective dose (MED) is determined as the lowest dose that produces a statistically significant reduction in flinches compared to the vehicle-treated group.[1][6]

In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Species: Male Sprague-Dawley rats.[9]

-

Methodology: This model induces a localized inflammation and mimics chronic inflammatory pain, assessing the anti-hyperalgesic effects of a compound.

-

Procedure: A subcutaneous injection of CFA into the plantar surface of a hind paw induces inflammation, which develops over several hours to days. At a specific time post-CFA injection (e.g., 21 hours), animals are treated orally with vehicle or this compound.[6][9] Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a modified Hargreaves apparatus).[9]

-

Data Analysis: A reduction in paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The ability of this compound to increase this latency back towards baseline is measured. The MED is the lowest dose that causes a statistically significant reversal of thermal hyperalgesia.[6]

Conclusion

The development of this compound provides a critical case study in drug discovery. It validated TRPV1 as a druggable target for pain and demonstrated that high potency and selectivity could be achieved. However, it also uncovered the integral role of TRPV1 in thermoregulation, revealing a significant on-target side effect that proved insurmountable for systemic administration. The data and methodologies from the this compound program remain highly valuable for researchers, offering a comprehensive look at the preclinical and early clinical evaluation of a TRPV1 antagonist and highlighting the challenges that can arise even with a well-validated mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. benthamopen.com [benthamopen.com]

- 9. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to AMG-517: A Selective TRPV1 Antagonist

Introduction

AMG-517 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel critically involved in pain and temperature sensation.[1][2][3] Developed for the potential treatment of chronic pain, this compound has been extensively characterized in preclinical studies and has entered Phase I clinical trials.[3][4] Its development, however, was halted due to the on-target side effect of hyperthermia, a challenge that has provided valuable insights into the physiological role of the TRPV1 channel.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.

Chemical Properties

This compound is a synthetic organic compound with the following identifiers:

-

IUPAC Name: N-(4-{6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy-1,3-benzothiazol-2-yl)acetamide[3]

-

CAS Number: 659730-32-2[3]

Mechanism of Action

The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[7][8] It is activated by a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions (protons), and exogenous chemical ligands like capsaicin, the pungent component of chili peppers.[8][9] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[8][10]

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel, preventing its activation by various stimuli. Studies have demonstrated that this compound potently inhibits TRPV1 activation induced by capsaicin, protons (low pH), and heat.[1][2][11] This multimodal antagonism underscores its comprehensive blockade of the TRPV1 channel's function.

Quantitative Pharmacological Data

The potency, efficacy, and pharmacokinetic profile of this compound have been thoroughly evaluated in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/Cell Line | Activator | Value | Reference(s) |

| IC₅₀ | Human TRPV1 (CHO cells) | Capsaicin | 0.76 nM | [2] |

| Human TRPV1 (CHO cells) | Protons (pH 5.0) | 0.62 nM | [2] | |

| Human TRPV1 (CHO cells) | Heat (45°C) | 1.3 nM | [2] | |

| Human TRPV1 | - | 0.5 nM | [1] | |

| Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 ± 0.2 nM | [1][2] | |

| K_b_ | Rat TRPV1 | - | 4.2 nM | [1][11] |

| Human TRPV1 | - | 6.2 nM | [1][11] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Model | Species | Endpoint | Dose | Reference(s) |

| Capsaicin-Induced Flinch | Rat | ED₅₀ | 0.33 mg/kg, p.o. | [1] |

| Rat | Minimally Effective Dose (MED) | 0.3 mg/kg, p.o. | [1][2] | |

| CFA-Induced Thermal Hyperalgesia | Rat | Minimally Effective Dose (MED) | 0.83 mg/kg, p.o. | [1] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference(s) |

| AUC₀-inf (ng·hr/mL) | 8800 | [5] |

| Clearance (mL/hr/kg) | 120 | [5] |

| Volume of Distribution (Vss, mL/kg) | 4000 | [5] |

| Half-life (t₁/₂, h) | 31 | [5] |

| Oral Bioavailability (F, %) | 51 | [5] |

Table 4: Hyperthermic Effect of this compound in Rats

| Dose (mg/kg) | Increase in Body Temperature (°C) | Reference(s) |

| 0.3 | 0.5 | [1] |

| 1 | 0.6 | [1] |

| 3 | 1.6 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

1. Calcium Influx Assay

This in vitro assay is used to determine the potency of this compound in blocking TRPV1 activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 are cultured in standard growth medium.

-

Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is replaced with an assay buffer.

-

Compound Addition: this compound is serially diluted and added to the wells at various concentrations. Plates are incubated to allow the compound to bind to the receptors.

-

Stimulation and Measurement: A stimulating agent (e.g., capsaicin, acidic buffer, or heated buffer) containing ⁴⁵Ca²⁺ is added to the wells. After a short incubation period, the assay is stopped by washing the cells to remove excess ⁴⁵Ca²⁺.

-

Data Analysis: The amount of ⁴⁵Ca²⁺ that has entered the cells is quantified using a scintillation counter. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[1][2][11]

2. Capsaicin-Induced Flinching Model in Rats

This in vivo model assesses the "on-target" analgesic effect of this compound.

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the capsaicin challenge.

-

Capsaicin Challenge: A small volume of capsaicin solution is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the rat is placed in an observation chamber, and the number of flinches (rapid lifting and shaking of the injected paw) is counted for a set period (e.g., 5 minutes).

-

Data Analysis: The dose-dependent reduction in the number of flinches in the this compound-treated groups is compared to the vehicle-treated group to determine the ED₅₀.[1][2]

3. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

This model is used to evaluate the efficacy of this compound in a state of inflammatory pain.

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw is used to induce a localized and persistent inflammation.

-

Assessment of Hyperalgesia: Thermal hyperalgesia (increased sensitivity to a thermal stimulus) is measured at a time point when inflammation is well-established (e.g., 21 hours post-CFA). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.

-

Drug Administration: this compound or vehicle is administered orally.

-

Post-Drug Assessment: Paw withdrawal latencies are re-measured at various times after drug administration to assess the reversal of thermal hyperalgesia.

-

Data Analysis: The minimally effective dose (MED) that produces a statistically significant increase in paw withdrawal latency compared to the vehicle group is determined.[1]

Visualizing Pathways and Workflows

TRPV1 Signaling Pathway and this compound Inhibition

Caption: TRPV1 channel activation by stimuli and competitive antagonism by this compound.

Experimental Workflow: In Vitro Calcium Influx Assay

Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ influx assay.

Experimental Workflow: In Vivo CFA Pain Model

Caption: Timeline for the CFA-induced thermal hyperalgesia model.

Clinical Development and Limitations

This compound progressed into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.[4] A significant finding from these trials was that blockade of the TRPV1 channel with this compound led to a marked and dose-dependent increase in core body temperature (hyperthermia).[4][11] In some cases, particularly after a painful stimulus like molar extraction, body temperatures surpassed 40°C.[4][5]

This on-target side effect is believed to result from the disruption of the body's core temperature regulation, a physiological process in which TRPV1 channels play a crucial role.[4][12] The hyperthermia was reversible, and its intensity attenuated with repeated dosing.[4] However, the risk associated with this side effect was deemed too high for the continued development of this compound as a systemic analgesic, leading to its discontinuation from clinical trials.[3][4]

Conclusion

This compound stands as a well-characterized, potent, and selective TRPV1 antagonist. Its preclinical profile demonstrated significant analgesic potential in various pain models. However, its clinical development was halted by the unacceptable side effect of hyperthermia, revealing the critical role of TRPV1 in human thermoregulation. Despite its clinical discontinuation, this compound remains an invaluable pharmacological tool for researchers. It continues to aid in the exploration of TRPV1 channel physiology and pathology and serves as a key reference compound in the ongoing effort to develop new generations of TRPV1 antagonists that can separate analgesic efficacy from hyperthermic side effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

- 6. This compound | C20H13F3N4O2S | CID 16007367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. TRPV1 - Wikipedia [en.wikipedia.org]

The Role of TRPV1 Channels in Pain and Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a critical integrator of noxious stimuli, playing a pivotal role in the molecular mechanisms of pain and neurogenic inflammation. Activated by a diverse range of physical and chemical triggers including high temperatures, acidic conditions, and endogenous and exogenous ligands like capsaicin, TRPV1 is predominantly expressed in primary sensory neurons.[1][2] Its sensitization by inflammatory mediators positions it as a key therapeutic target for analgesic and anti-inflammatory drug development. This guide provides a comprehensive technical overview of TRPV1's function, detailed experimental protocols for its study, quantitative data on its modulation, and visual representations of its signaling pathways and experimental workflows.

The TRPV1 Channel: A Polymodal Nociceptor

TRPV1 is a tetrameric ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of nociceptive neurons.[3][4] This depolarization initiates action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The channel is activated by a variety of stimuli:

-

Chemical: Exogenous compounds like capsaicin (from chili peppers) and endogenous molecules such as anandamide.

-

Protons: Acidic conditions with a pH below 5.9.[2]

During tissue injury and inflammation, a host of inflammatory mediators are released, including prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators do not directly activate TRPV1 but significantly lower its activation threshold, a process known as sensitization. This leads to a state of heightened pain sensitivity, where stimuli that are normally not painful (allodynia) or are only mildly painful (hyperalgesia) evoke a strong pain response.

Signaling Pathways in TRPV1 Activation and Sensitization

The sensitization of TRPV1 is largely mediated by the activation of intracellular signaling cascades, primarily involving protein kinases A and C (PKA and PKC). Inflammatory mediators, by binding to their respective G-protein coupled receptors (GPCRs) on the neuronal membrane, trigger these pathways, leading to the phosphorylation of the TRPV1 channel. This phosphorylation increases the channel's open probability and reduces its activation threshold.

References

- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

AMG-517: A Technical Guide to Target Binding, Selectivity, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target binding and selectivity profile of AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The document details the quantitative pharmacology of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Target Binding and Potency

This compound is a competitive antagonist of the TRPV1 ion channel, a key integrator of noxious thermal, chemical, and inflammatory stimuli.[1][2] It effectively blocks the activation of TRPV1 by various agonists, including capsaicin, protons (low pH), and heat.[1][3] The potency of this compound has been determined through various in vitro assays, demonstrating its high affinity for both human and rat TRPV1.

Table 1: In Vitro Potency of this compound against Human TRPV1

| Assay Type | Agonist | IC50 (nM) |

| 45Ca2+ Influx | Capsaicin (500 nM) | 0.76[1][3] |

| 45Ca2+ Influx | Acid (pH 5.0) | 0.62[1][3] |

| 45Ca2+ Influx | Heat (45°C) | 1.3[1][3] |

| General TRPV1 Antagonism | Not Specified | 0.5[4] |

| Capsaicin-mediated Assay | Capsaicin | 0.9[4][5] |

| Acid-mediated Assay | Acid (protons) | 0.5[4] |

Table 2: Comparative Binding Affinity of this compound

| Species | Assay Type | Dissociation Constant (Kb) (nM) |

| Rat | Competitive Antagonism | 4.2[1][3][4] |

| Human | Competitive Antagonism | 6.2[1][3][4] |

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins. This compound exhibits a high degree of selectivity for TRPV1 over other members of the Transient Receptor Potential (TRP) channel family.

Table 3: Selectivity of this compound against other TRP Channels

| Off-Target Channel | Agonist | IC50 (µM) |

| TRPV2 | 2-APB | >20[1] |

| TRPV3 | 2-APB | >20[1] |

| TRPV4 | 4-αPDD | >20[1] |

| TRPA1 | Allyl isothiocyanate | >20[1] |

| TRPM8 | Icilin | >20[1] |

Signaling Pathway and Mechanism of Action

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6] Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. This compound, as a competitive antagonist, binds to the TRPV1 channel and prevents its activation by endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of AMG-517: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[2][3] Its role in pain and neurogenic inflammation made it an attractive target for the development of novel analgesics. This compound emerged from discovery efforts as a promising clinical candidate for the treatment of chronic pain.[1] However, its development was halted during Phase I clinical trials due to the on-target side effect of hyperthermia.[4][5] Despite its discontinuation for clinical use, this compound remains a valuable research tool for elucidating the physiological and pathophysiological roles of TRPV1. This technical guide provides an in-depth summary of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2][6] It effectively blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, protons (low pH), and heat.[2][3] By binding to the receptor, this compound prevents the influx of cations, primarily Ca2+ and Na+, into the cell, thereby inhibiting the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Agonist | Cell Line | Species | IC50 (nM) | Reference |

| 45Ca2+ Influx | Capsaicin (500 nM) | CHO | Human | 0.76 | [2] |

| 45Ca2+ Influx | Acid (pH 5.0) | CHO | Human | 0.62 | [2] |

| 45Ca2+ Influx | Heat (45 °C) | CHO | Human | 1.3 | [2] |

| Native TRPV1 Activation | Capsaicin | Dorsal Root Ganglion Neurons | Rat | 0.68 | [2][6] |

| Dissociation Constant (Kb) | - | - | Rat | 4.2 | [2][6] |

| Dissociation Constant (Kb) | - | - | Human | 6.2 | [2][6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Endpoint | Species | Administration | Effective Dose | Reference |

| Capsaicin-Induced Flinching | Reduction in flinches | Rat | Oral | MED: 0.3 mg/kg | [2][6] |

| Capsaicin-Induced Flinching | Reduction in flinches | Rat | Oral | ED50: 0.33 mg/kg | [6] |

| CFA-Induced Thermal Hyperalgesia | Reversal of hyperalgesia | Rat | Oral | MED: 0.83 mg/kg | [6] |

Table 3: In Vivo Effects on Body Temperature

| Species | Administration | Dose (mg/kg) | Maximum Temperature Increase (°C) | Reference |

| Rat | Oral | 0.3 | 0.5 | [6] |

| Rat | Oral | 1 | 0.6 | [6] |

| Rat | Oral | 3 | 1.6 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

45Ca2+ Influx Assay

This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing the target receptor upon stimulation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.[2]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.[2]

-

Stimulation: The TRPV1 channel is activated by adding an agonist, which can be capsaicin (e.g., 500 nM), an acidic solution (e.g., pH 5.0), or by increasing the temperature to 45°C.[2]

-

45Ca2+ Addition: Radioactive 45Ca2+ is added to the wells simultaneously with or immediately after the agonist.

-

Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 45Ca2+.

-

Measurement: The amount of intracellular 45Ca2+ is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced 45Ca2+ influx (IC50) is calculated.

In Vivo Models

Capsaicin-Induced Flinching Test in Rats

This model assesses the in vivo efficacy of a compound in blocking acute nociception mediated by TRPV1 activation.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Compound Administration: this compound or vehicle is administered orally at various doses.[2]

-

Capsaicin Challenge: After a predetermined time to allow for drug absorption, a solution of capsaicin is injected into the plantar surface of one hind paw.

-

Behavioral Observation: The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) immediately following the capsaicin injection.[2]

-

Data Analysis: The dose of this compound that produces a 50% reduction in the number of flinches (ED50) or the minimally effective dose (MED) is determined.[2][6]

Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia Model in Rats

This model is used to evaluate the efficacy of a compound in a model of inflammatory pain.

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rats. This induces a localized and persistent inflammation.

-

Development of Hyperalgesia: The animals are allowed to develop thermal hyperalgesia over a period of time (e.g., 24 hours).

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for both the inflamed and non-inflamed paws.

-

Compound Administration: this compound or vehicle is administered orally.

-

Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.

-

Data Analysis: The ability of this compound to reverse the thermal hyperalgesia in the inflamed paw is quantified by the increase in paw withdrawal latency compared to the vehicle-treated group. The minimally effective dose (MED) is then determined.[6]

Mandatory Visualizations

Signaling Pathway

Caption: TRPV1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vivo capsaicin-induced flinching test.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist. While its clinical development for pain was halted due to hyperthermia, it serves as an indispensable pharmacological tool for investigating the diverse functions of the TRPV1 channel. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pain, neuropharmacology, and drug discovery. The consistent on-target effect of hyperthermia across species, including humans, underscores the critical role of TRPV1 in thermoregulation.[3][4] Future research on TRPV1 antagonists may focus on dissociating the analgesic effects from the hyperthermic side effects, a challenge that, if overcome, could re-ignite interest in this target for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Repeated Administration of Vanilloid Receptor TRPV1 Antagonists Attenuates Hyperthermia Elicited by TRPV1 Blockade | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG-517: A Technical Guide for the Investigation of Transient Receptor Potential Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermoregulation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying TRPV1 channels. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The TRPV1 channel, a non-selective cation channel, is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat (>43°C), and acidic conditions (protons).[1][2] Its activation on sensory neurons leads to the sensation of pain. Consequently, antagonists of TRPV1, such as this compound, have been investigated as potential analgesics.[3][4] However, the clinical development of this compound was halted due to the on-target side effect of hyperthermia, highlighting the complex role of TRPV1 in physiological processes.[3][5] Despite this, this compound remains a valuable tool for preclinical research into the function of TRPV1.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[6] It effectively blocks the activation of the channel by various stimuli, including capsaicin, protons, and heat.[7][8] By binding to the TRPV1 channel, this compound prevents the influx of cations (primarily Ca2+ and Na+) that would normally occur upon activation, thereby inhibiting the initiation of a pain signal.[9]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound

| Parameter | Species | Cell Line | Agonist | IC50 (nM) | Reference(s) |

| Ca2+ Influx | Human | CHO | Capsaicin | 1-2 | [7] |

| Ca2+ Influx | Human | CHO | Protons (pH 5) | 1-2 | [7] |

| Ca2+ Influx | Human | CHO | Heat (45°C) | 1-2 | [7] |

| Inward Current | Human | CHO | Capsaicin | 0.76 | [8] |

| Inward Current | Human | CHO | Protons | 0.62 | [8] |

| Inward Current | Human | CHO | Heat | 1.3 | [8] |

| Native TRPV1 Activation | Rat | Dorsal Root Ganglion Neurons | Capsaicin | 0.68 | [6] |

In Vivo Efficacy and Effects of this compound

| Model | Species | Endpoint | Route of Administration | Effective Dose | Effect | Reference(s) |

| Capsaicin-Induced Flinch | Rat | Number of Flinches | Oral | ED50 = 0.33 mg/kg | Dose-dependent decrease in flinching | [6] |

| CFA-Induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral | MED = 0.83 mg/kg | Reversal of thermal hyperalgesia | [6] |

| Body Temperature | Rat | Core Body Temperature | Oral | 0.3, 1, 3 mg/kg | Dose-dependent hyperthermia (0.5, 0.6, 1.6°C increase) | [6] |

| Body Temperature | Human | Core Body Temperature | Oral | 2, 5, 10 mg | Plasma concentration-dependent hyperthermia | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols involving this compound. For complete, detailed protocols, it is recommended to consult the cited primary literature.

In Vitro Assays

Cell-Based Calcium Influx Assay

This assay is used to determine the potency of this compound in inhibiting TRPV1 activation.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are commonly used.[7][10]

-

Culture Conditions: Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure continued expression of the TRPV1 channel.[10]

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured.

-

A TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer) is added to the wells to stimulate the channel.

-

The change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

-

The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

-

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity.

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on single cells expressing TRPV1.

-

Recording Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the patch pipette contains a different ionic composition to establish a membrane potential.

-

Procedure:

-

A glass micropipette is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is held at a specific voltage (voltage-clamp), and the current flowing across the membrane is measured.

-

A TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.

-

The effect of this compound is determined by applying it to the cell before and during agonist application and measuring the reduction in the agonist-induced current.

-

In Vivo Models

Capsaicin-Induced Flinching Model

This is an acute pain model used to assess the analgesic efficacy of compounds targeting TRPV1.

-

Animals: Male Sprague-Dawley rats are commonly used.[6]

-

Procedure:

-

Animals are acclimated to the testing environment.

-

This compound or vehicle is administered orally at various doses.

-

After a set pre-treatment time (e.g., 1-2 hours), a small volume of capsaicin solution is injected into the plantar surface of one hind paw.

-

The number of times the animal flinches or licks the injected paw is counted for a defined period (e.g., 5 minutes).

-

A dose-dependent reduction in flinching behavior indicates analgesic activity.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal hyperalgesia (increased sensitivity to heat).

-

Animals: Male Sprague-Dawley rats are typically used.[6]

-

Procedure:

-

A baseline thermal sensitivity is measured using a device like the Hargreaves apparatus, which applies a radiant heat source to the paw and measures the withdrawal latency.

-

CFA is injected into the plantar surface of one hind paw to induce inflammation.

-

Thermal hyperalgesia develops over several hours to days, characterized by a decrease in paw withdrawal latency.

-

This compound or vehicle is administered orally.

-

Paw withdrawal latency is measured at various time points after drug administration to assess the reversal of thermal hyperalgesia.

-

Body Temperature Measurement

Given the hyperthermic effects of TRPV1 antagonists, monitoring body temperature is a critical component of in vivo studies.

-

Methodology: Core body temperature can be measured using rectal probes or telemetry devices implanted in the animals.

-

Procedure:

-

A baseline body temperature is recorded before drug administration.

-

This compound or vehicle is administered.

-

Body temperature is monitored at regular intervals for several hours to assess any changes.

-

Visualizations

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

Caption: TRPV1 activation by stimuli and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: Workflow for in vivo testing of this compound in pain models.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as an invaluable research tool for elucidating the role of TRPV1 in pain, inflammation, and thermoregulation. While its clinical development was halted due to hyperthermia, the extensive preclinical and early clinical data provide a solid foundation for its use in laboratory settings. This guide offers a comprehensive overview of the key data and experimental approaches for researchers utilizing this compound to further our understanding of transient receptor potential channels. For the most detailed and specific experimental protocols, direct consultation of the cited primary research articles is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fz.kiev.ua [fz.kiev.ua]

- 8. real.mtak.hu [real.mtak.hu]

- 9. The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation | Journal of Neuroscience [jneurosci.org]

An In-Depth Technical Guide to the Basic Research Applications of Sotorasib (AMG 510)

An important clarification regarding the topic is necessary. Initial research on "Amg-517" predominantly identifies a discontinued TRPV1 antagonist developed for pain management. However, the request for an in-depth technical guide focused on signaling pathways and experimental workflows for cancer researchers strongly suggests a likely reference to the groundbreaking KRAS G12C inhibitor, AMG 510 , which is now known as Sotorasib (brand name Lumakras™). This guide will proceed under the assumption that the intended subject is Sotorasib (AMG 510), a molecule with extensive basic research applications in oncology.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental research applications of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation.

Mechanism of Action and Core Biological Principles

Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS promotes cell growth, proliferation, and survival through various downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The G12C mutation in KRAS leads to a constitutively active protein, driving oncogenesis in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. Sotorasib exploits the unique presence of the cysteine at position 12, trapping the KRAS G12C protein in its inactive GDP-bound state. This inhibition effectively blocks downstream signaling, leading to tumor growth inhibition and apoptosis.

Methodological & Application

Application Notes and Protocols for AMG-517 in Mouse Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2] Activation of TRPV1 by stimuli such as capsaicin, heat, and protons leads to the sensation of pain.[1] Consequently, antagonism of this channel presents a promising therapeutic strategy for pain management. These application notes provide detailed protocols for the use of this compound in various mouse models of pain, including inflammatory and neuropathic pain, to assess its analgesic efficacy.

Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effects by blocking the TRPV1 ion channel, which is predominantly expressed on primary afferent sensory neurons. Under normal physiological conditions, TRPV1 is involved in detecting noxious heat. In inflammatory states, various endogenous molecules can sensitize the channel, lowering its activation threshold and contributing to thermal hyperalgesia and allodynia. By binding to and inhibiting TRPV1, this compound prevents the influx of cations (primarily Ca2+ and Na+) that initiate the pain signal, thereby reducing pain perception.

Signaling Pathway of TRPV1 in Nociceptive Neurons

Caption: TRPV1 activation by various stimuli leads to cation influx and pain signaling, a process blocked by this compound.

Quantitative Data Summary

The following tables summarize the in vivo doses and effects of this compound in various mouse pain models.

Table 1: this compound Efficacy in Inflammatory Pain Models

| Pain Model | Mouse Strain | This compound Dose | Administration Route | Key Findings |

| Capsaicin-Induced Flinching | Not Specified | 0.3 - 3 mg/kg | Oral (p.o.) | Dose-dependent reduction in flinching behavior. |

| Complete Freund's Adjuvant (CFA) | Not Specified | 0.83 mg/kg | Oral (p.o.) | Attenuation of thermal hyperalgesia. |

| Intragastric Administration Study | C57BL/6J | 10 mg/kg | Intragastric (i.g.) | Enhanced energy metabolism and locomotor activity via capsaicin-sensitive nerves.[3] |

Table 2: this compound in Other In Vivo Mouse Models

| Model | Mouse Strain | This compound Dose | Administration Route | Key Findings |

| Thermoregulation Study | Not Specified | 250 ng/kg | Intraperitoneal (i.p.) | Induced hyperthermia, a known on-target effect of TRPV1 antagonists. |

Experimental Protocols

Vehicle Formulation

A critical aspect of in vivo studies is the appropriate formulation of the test compound. For oral administration of this compound, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a supersaturatable self-emulsifying drug delivery system (S-SEDDS) can be considered to improve oral absorption.[4] For intraperitoneal injections, this compound can be dissolved in a vehicle like DMSO and further diluted in saline, though care must be taken to manage potential vehicle-induced effects. A previously reported formulation for clinical trials involved a suspension in 2% Pluronic F108 in Ora-Plus®.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Complete Freund's Adjuvant (CFA)

-

Male C57BL/6 mice (8-10 weeks old)

-

27-gauge needles and syringes

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey filaments)

Protocol:

-

Baseline Measurements: Acclimatize mice to the testing environment for at least 30 minutes. Measure baseline paw withdrawal latency to a thermal stimulus and/or paw withdrawal threshold to mechanical stimuli.

-

Induction of Inflammation: Anesthetize the mice lightly. Inject 20 µL of CFA into the plantar surface of the left hind paw.

-

Drug Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally via gavage.

-

Pain Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal hyperalgesia and/or mechanical allodynia in the ipsilateral (CFA-injected) and contralateral paws.

-

Data Analysis: Compare the paw withdrawal latencies/thresholds between the this compound-treated and vehicle-treated groups.

Caption: Workflow for the CFA-induced inflammatory pain model.

Formalin Test for Acute and Inflammatory Pain

The formalin test produces a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.[5][6][7][8][9][10]

Materials:

-

This compound

-

Vehicle

-

5% Formalin solution

-

Male Swiss Webster mice (20-25 g)

-

Observation chambers with mirrors for paw observation

-

Timer

Protocol:

-

Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.

-

Drug Administration: Administer this compound or vehicle orally 30-60 minutes prior to the formalin injection.

-

Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

-

Observation: Immediately after injection, return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw over two distinct periods:

-

Phase 1 (Acute Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-45 minutes post-injection.

-

-

Data Analysis: Compare the total licking/biting time in each phase for the this compound-treated group versus the vehicle-treated group.

Caption: Workflow for the formalin test.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve, leading to the development of neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.[11][12][13]

Materials:

-

This compound

-

Vehicle

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 or 5-0 chromic gut or silk sutures

-

Apparatus for assessing mechanical allodynia and thermal hyperalgesia

Protocol:

-

Surgery: Anesthetize the mouse. Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve. Place four loose ligatures around the nerve, approximately 1 mm apart. Close the incision with sutures or wound clips. A sham surgery group should undergo the same procedure without nerve ligation.

-

Post-operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

-

Baseline Neuropathic Pain Assessment: Measure the paw withdrawal threshold to mechanical stimuli and/or paw withdrawal latency to a thermal stimulus in the ipsilateral and contralateral paws.

-

Drug Administration: Administer this compound or vehicle.

-

Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at various time points post-dosing.

-

Data Analysis: Compare the pain thresholds/latencies between the this compound and vehicle-treated groups.

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Conclusion

This compound is a valuable tool for investigating the role of TRPV1 in various pain states. The protocols outlined above provide a framework for assessing the analgesic potential of this compound in preclinical mouse models of inflammatory and neuropathic pain. Researchers should carefully consider the appropriate dose, administration route, and vehicle for their specific experimental design. The known hyperthermic effect of TRPV1 antagonists should also be monitored and taken into account during in vivo studies.

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ThermoTRP Channels in Nociceptors: Taking a Lead from Capsaicin Receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intragastric administration of AMG517, a TRPV1 antagonist, enhanced activity-dependent energy metabolism via capsaicin-sensitive sensory nerves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and optimization of AMG 517 supersaturatable self-emulsifying drug delivery system (S-SEDDS) for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. criver.com [criver.com]

- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WWL70 protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdbneuro.com [mdbneuro.com]

- 12. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Use of AMG-517

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] this compound competitively blocks the activation of both human and rat TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, although reported values vary across different suppliers. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.

Key Recommendations for Dissolving this compound in DMSO:

-

To achieve higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]

-

It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

-

Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1]

Table 1: Reported Solubility of this compound in DMSO

| Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| ≥86 | ~199.8 | Selleck Chemicals[4] |

| ≥41.67 | ~96.82 | MedchemExpress[5] |

| ≥21.5 | ~49.95 | APExBIO[1] |

| ~14.3 | ~33.22 | Cayman Chemical |

| Soluble to 10 mM | 10 | R&D Systems[1] |

Molecular Weight of this compound is approximately 430.41 g/mol .

In Vitro Activity of this compound

This compound is a highly potent antagonist of TRPV1, with inhibitory concentrations in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Agonist | IC₅₀ Value | Source |

| Calcium Influx | Human TRPV1-expressing CHO cells | Capsaicin | 0.76 nM | Selleck Chemicals[2] |

| Calcium Influx | Human TRPV1-expressing CHO cells | Acid (pH 5.0) | 0.62 nM | Selleck Chemicals[2] |

| Calcium Influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3 nM | Selleck Chemicals[2] |

| Native TRPV1 Activation | Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 nM | Selleck Chemicals[2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[1]

-

Ensure the powder is completely dissolved before use.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Capsaicin-Induced Calcium Influx Assay in TRPV1-Expressing CHO Cells

This protocol describes a common method to assess the antagonistic activity of this compound on TRPV1 channels.

Materials:

-

CHO cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and selection antibiotic like G418)

-

Black, clear-bottom 96-well or 384-well assay plates

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Pluronic F-127 (if using Fluo-4 AM)

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Plating:

-

The day before the assay, seed the TRPV1-expressing CHO cells into black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the well should be kept constant and typically below 0.5% to avoid solvent effects.

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye solution in the assay buffer according to the manufacturer's instructions.

-

Remove the cell culture medium from the wells and add the dye-loading solution.

-

Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

-

-

Antagonist Incubation:

-

Wash the cells with the assay buffer to remove excess dye.

-

Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channels.

-

-

Fluorescence Measurement and Agonist Addition:

-

Place the plate in a fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time.

-

Establish a stable baseline reading for a few seconds.

-

Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and continue recording the fluorescence signal.

-

-

Data Analysis:

-

Measure the peak fluorescence response after agonist addition.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway of TRPV1 Antagonism by this compound

Caption: this compound blocks TRPV1 activation by various stimuli.

Experimental Workflow for In Vitro Antagonist Assay

Caption: Workflow for determining this compound potency.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. bsys.ch [bsys.ch]

Application Notes and Protocols for Preparing AMG-517 Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1][2][3] As a TRPV1 antagonist, this compound blocks the influx of calcium ions initiated by various stimuli, including capsaicin, heat, and acidic conditions.[4][5] This inhibitory action makes it a valuable tool in research focused on pain, inflammation, and other physiological processes regulated by TRPV1.[6] Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Weight | 430.41 g/mol | |

| Formula | C₂₀H₁₃F₃N₄O₂S | |

| CAS Number | 659730-32-2 | [1] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO. Insoluble in water. | [2][4] |

Solubility Data

The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a critical factor for preparing concentrated stock solutions. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 4.3 - 86 mg/mL | 10 - 199.81 mM | Solubility can be enhanced with ultrasonication.[1][2][4][7] |

| Ethanol | ≥4.93 mg/mL | - | [2] |

| Water | Insoluble | - | [2][4] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, nuclease-free pipette tips and micropipettes

-

Laminar flow hood or biosafety cabinet

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

-

0.22 µm sterile syringe filter

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 430.41 g/mol = 4.3041 mg

Procedure:

-

Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 4.30 mg of this compound powder using a calibrated analytical balance.

-

Adding DMSO: Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid in dissolution if necessary.[2]

-

Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood to maintain sterility.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Storage and Stability

Proper storage of both the solid compound and the prepared stock solutions is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Keep desiccated.[1][4] |

| DMSO Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[2][4] |

| DMSO Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage.[4] |

Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to maintain the final DMSO concentration in the culture at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.

Example Dilution to a 10 µM Working Solution:

To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

-

Under sterile conditions, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

-

Mix gently by pipetting up and down.

-

This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any solvent effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. In normal physiological states, stimuli such as capsaicin, heat, or protons bind to and activate the TRPV1 channel, leading to an influx of Ca²⁺ ions. This influx triggers downstream signaling cascades that result in the sensation of pain and inflammation. This compound blocks this activation, thereby inhibiting the Ca²⁺ influx and subsequent cellular responses.

Caption: Mechanism of action of this compound as a TRPV1 antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols for AMG-517 in Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation and neurogenic inflammation, activated by stimuli such as capsaicin, noxious heat, and acidic conditions.[4][5] Upon activation, TRPV1 allows the influx of cations, most notably calcium (Ca²⁺), which triggers downstream signaling cascades.[1][6] Consequently, molecules that modulate TRPV1 activity, such as this compound, are valuable tools for studying pain pathways and for the development of novel analgesics.

Calcium imaging is a widely used technique to investigate the intracellular calcium dynamics in response to various stimuli. By employing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations, providing a functional readout of ion channel activity. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize its inhibitory effects on TRPV1 activation.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel activation induced by various stimuli, thereby inhibiting the subsequent influx of calcium into the cell. This inhibitory action can be quantified by measuring the reduction in the intracellular calcium concentration in the presence of this compound when cells are challenged with a TRPV1 agonist like capsaicin.

Data Presentation

The inhibitory potency of this compound on TRPV1 activation can be summarized by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response.

| Parameter | Cell Type | Agonist | This compound IC₅₀ (nM) |

| Capsaicin-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Capsaicin (500 nM) | 0.76[2] |

| Acid (pH 5.0)-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Protons (pH 5.0) | 0.62[2] |

| Heat (45°C)-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3[2] |

| Capsaicin-induced ⁴⁵Ca²⁺ uptake | Cells expressing TRPV1 | Capsaicin | 1-2[1] |

| Native TRPV1 activation | Rat dorsal root ganglion neurons | Capsaicin | 0.68[1] |

Signaling Pathway

The activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺. The resulting increase in intracellular Ca²⁺ concentration is a critical event in nociceptive signaling. This compound blocks this channel, thereby inhibiting the calcium influx and subsequent downstream events.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on capsaicin-induced TRPV1 activation in a cell-based assay. This protocol is adaptable for various cell types expressing TRPV1, such as transfected cell lines (e.g., HEK293 or CHO cells) or primary sensory neurons.

Materials

-

Cells: HEK293 or CHO cells stably expressing human or rat TRPV1.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines).

-

Calcium Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127: To aid in dye solubilization.

-

Probenecid: (Optional) To inhibit dye leakage from cells.

-

TRPV1 Agonist: Capsaicin.

-

TRPV1 Antagonist: this compound.

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Equipment:

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Perfusion system for solution exchange.

-

Image acquisition and analysis software.

-

Cell culture incubator (37°C, 5% CO₂).

-

Black-walled, clear-bottom 96-well plates (for plate reader-based assays).

-

Stock Solution Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Capsaicin Stock Solution (10 mM): Dissolve the appropriate amount of capsaicin powder in anhydrous DMSO. Aliquot and store at -20°C.

-